molecular formula C9H8ClFO2 B14024208 Methyl 2-chloromethyl-4-fluorobenzoate

Methyl 2-chloromethyl-4-fluorobenzoate

Cat. No.: B14024208
M. Wt: 202.61 g/mol
InChI Key: CCXZTEXCVNCUAJ-UHFFFAOYSA-N
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Description

Methyl 2-(chloromethyl)-4-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chloromethyl group and a fluorine atom attached to a benzene ring, with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(chloromethyl)-4-fluorobenzoate typically involves the chloromethylation of methyl 4-fluorobenzoate. One common method is the reaction of methyl 4-fluorobenzoate with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of methyl 2-(chloromethyl)-4-fluorobenzoate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as zinc chloride or other Lewis acids are commonly employed to facilitate the chloromethylation reaction .

Mechanism of Action

The mechanism of action of methyl 2-(chloromethyl)-4-fluorobenzoate involves its reactivity towards nucleophiles due to the presence of the chloromethyl group. The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce different functional groups into the benzene ring .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(bromomethyl)-4-fluorobenzoate
  • Methyl 2-(iodomethyl)-4-fluorobenzoate
  • Methyl 2-(chloromethyl)-4-chlorobenzoate

Uniqueness

Methyl 2-(chloromethyl)-4-fluorobenzoate is unique due to the presence of both a chloromethyl and a fluorine substituent on the benzene ring. This combination imparts distinct reactivity and properties compared to other similar compounds. The fluorine atom enhances the compound’s stability and lipophilicity, making it valuable in pharmaceutical applications .

Properties

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

methyl 2-(chloromethyl)-4-fluorobenzoate

InChI

InChI=1S/C9H8ClFO2/c1-13-9(12)8-3-2-7(11)4-6(8)5-10/h2-4H,5H2,1H3

InChI Key

CCXZTEXCVNCUAJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)CCl

Origin of Product

United States

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